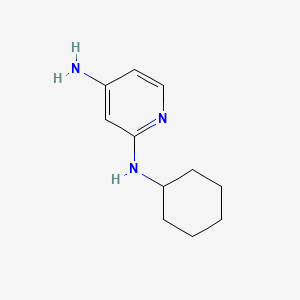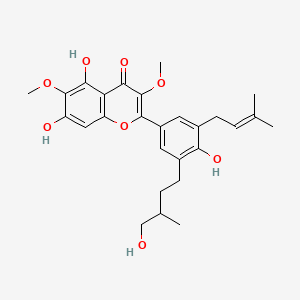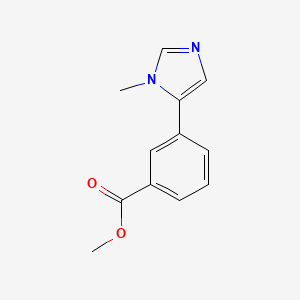![molecular formula C8H14N2O B567589 6,9-Diazaspiro[4.5]decan-7-one CAS No. 1246396-45-1](/img/structure/B567589.png)
6,9-Diazaspiro[4.5]decan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Diazaspiro[4.5]decan-7-one is a chemical compound with the molecular formula C8H14N2O . It has a molecular weight of 154.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed, synthesized, and screened for their inhibition activities against chitin synthase (CHS) and antimicrobial activities in vitro . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .
Molecular Structure Analysis
The InChI code for 6,9-Diazaspiro[4.5]decan-7-one is 1S/C8H14N2O/c11-7-5-9-6-8(10-7)3-1-2-4-8/h9H,1-6H2,(H,10,11) .
Physical And Chemical Properties Analysis
6,9-Diazaspiro[4.5]decan-7-one is a powder that is stored at room temperature . Its molecular weight is 154.21 .
Scientific Research Applications
T-Type Calcium Channel Antagonists
- Research indicates that certain derivatives of 6,9-Diazaspiro[4.5]decan-7-one can function as potent T-type calcium channel inhibitors. These compounds have been designed to approximate a 5-feature T-type pharmacophore model, displaying modest selectivity over L-type calcium channels (Fritch & Krajewski, 2010).
Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Inhibitors
- A novel complex crystal structure of PHD2 enzyme was discovered with a 6,9-Diazaspiro[4.5]decan-7-one analogue. This discovery has led to further structure-activity relationship (SAR) studies, resulting in compounds with high potency and good oral pharmacokinetic profiles in mice (Deng et al., 2013).
Antihypertensive Agents
- Some derivatives of 6,9-Diazaspiro[4.5]decan-7-one have been prepared and screened as potential antihypertensive agents. These studies involved the examination of different compounds in rats and dogs, revealing their alpha-adrenergic blocking properties (Caroon et al., 1981).
Synthesis Techniques
- The synthesis process of 6,9-Diazaspiro[4.5]decan-7-one derivatives has been explored, including the methods for creating azaspiro[4.5]decane systems through oxidative cyclization (Martin‐Lopez & Bermejo, 1998).
Anticonvulsant Profiles
- Various derivatives of 6,9-Diazaspiro[4.5]decan-7-one have been synthesized and tested for their anticonvulsant potential. Some of these compounds demonstrated significant efficacy in various anticonvulsant screens, suggesting their potential in treating convulsive disorders (Aboul-Enein et al., 2014).
Antimicrobial Activities
- A series of derivatives of 6,9-Diazaspiro[4.5]decan-7-one have been synthesized and screened for antimicrobial activities against clinically isolated microorganisms, showing potential as antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).
TYK2/JAK1 Inhibitors
- 6,9-Diazaspiro[4.5]decan-7-one derivatives have been identified as selective TYK2/JAK1 inhibitors, showing potential for treating inflammatory bowel disease. These compounds have demonstrated excellent metabolic stability and anti-inflammatory efficacy in experimental models (Yang et al., 2022).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The design of 6,9-Diazaspiro[4.5]decan-7-one derivatives as potential chitin synthase inhibitors and their selective antifungal activities indicate promising future directions . Additionally, the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors suggests potential therapeutic applications .
properties
IUPAC Name |
6,9-diazaspiro[4.5]decan-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-5-9-6-8(10-7)3-1-2-4-8/h9H,1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJZRCKRTHTEAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,9-Diazaspiro[4.5]decan-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

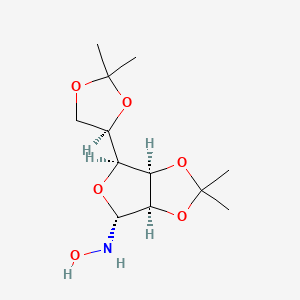
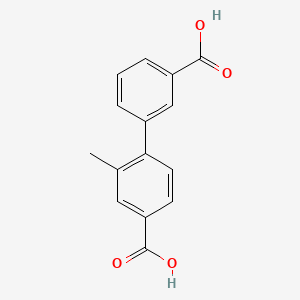
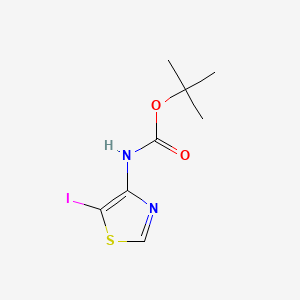
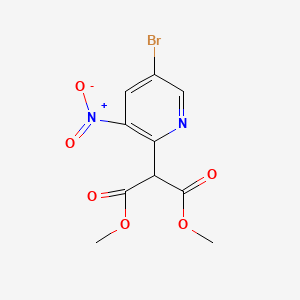
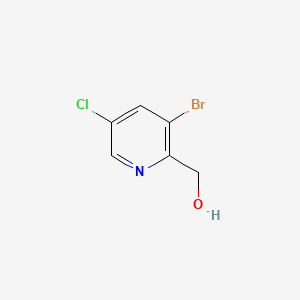
![2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B567515.png)
![6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567520.png)
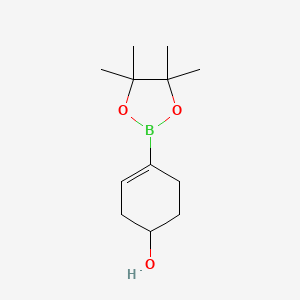
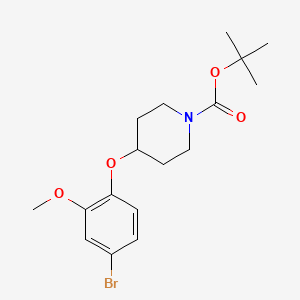
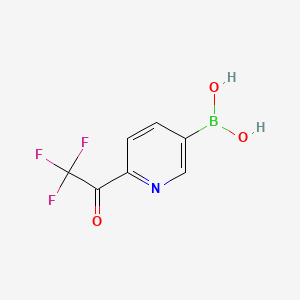
![6-Bromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B567526.png)
